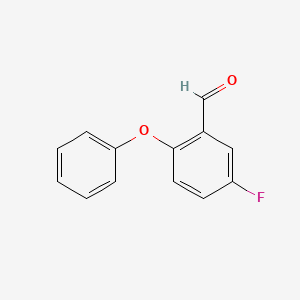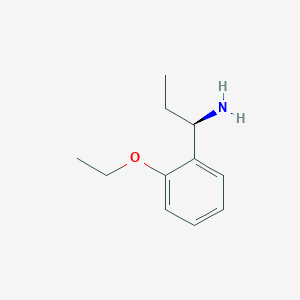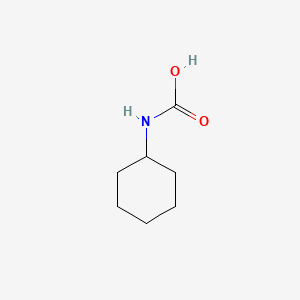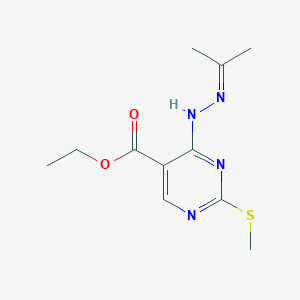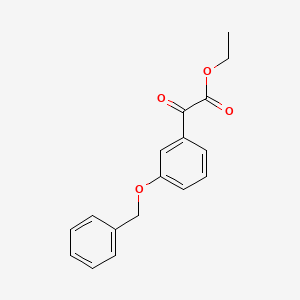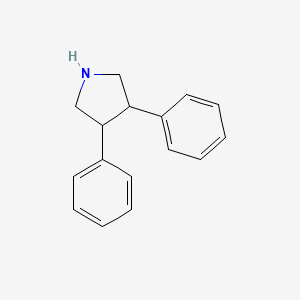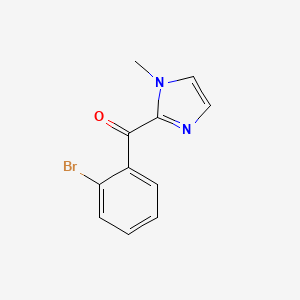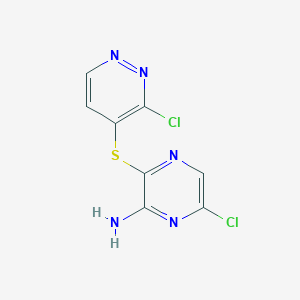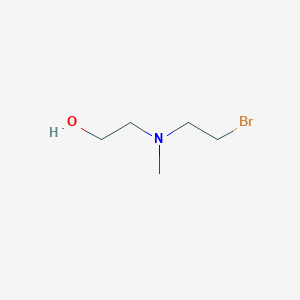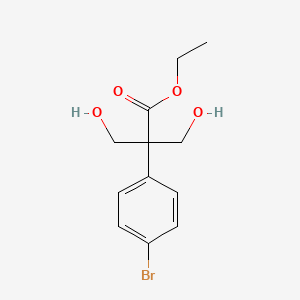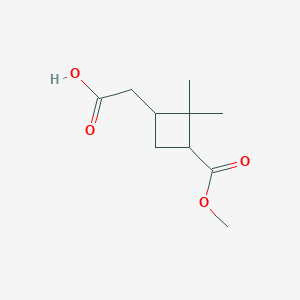
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is an organic compound with a unique structure featuring a cyclobutyl ring substituted with a methoxycarbonyl group and a dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted butanoic acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: A related compound with a simpler structure, used in various industrial applications.
Cyclobutylacetic acid: Another similar compound with a cyclobutyl ring, used in organic synthesis.
Uniqueness
2-(3-(Methoxycarbonyl)-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the methoxycarbonyl group and the dimethyl-substituted cyclobutyl ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-(3-methoxycarbonyl-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)6(5-8(11)12)4-7(10)9(13)14-3/h6-7H,4-5H2,1-3H3,(H,11,12) |
Clave InChI |
LPEPPBMUYZSBNX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1C(=O)OC)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
